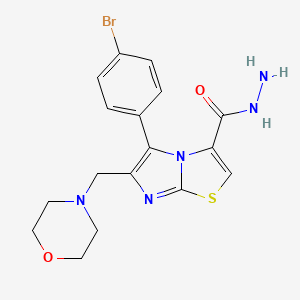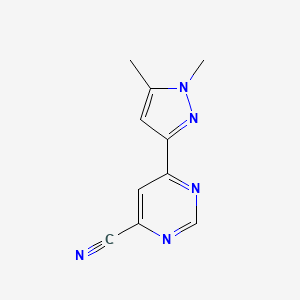
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both pyrazole and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-1,5-dimethylpyrazole with 4-chloropyrimidine-5-carbonitrile under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of amines or alcohols.
科学研究应用
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to the observed bioactivities.
相似化合物的比较
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole share structural similarities and exhibit similar reactivity.
Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine are structurally related and have comparable chemical properties.
Uniqueness
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile is unique due to the combination of pyrazole and pyrimidine rings in a single molecule, which imparts distinct chemical and biological properties not commonly found in simpler analogs.
属性
分子式 |
C10H9N5 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC 名称 |
6-(1,5-dimethylpyrazol-3-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C10H9N5/c1-7-3-10(14-15(7)2)9-4-8(5-11)12-6-13-9/h3-4,6H,1-2H3 |
InChI 键 |
VWVHNMAZDRQWJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C)C2=NC=NC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887383.png)

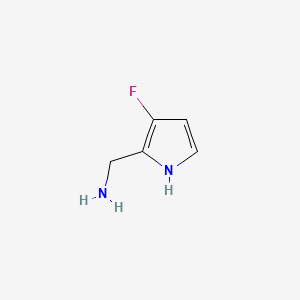
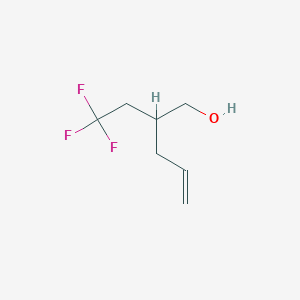

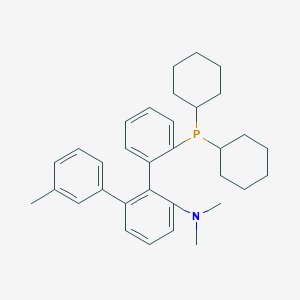
![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)

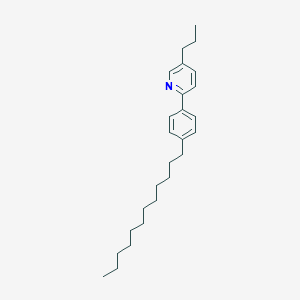
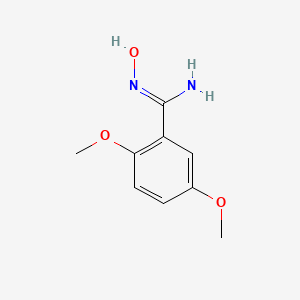

![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
